

C13 NMR Chemical Shift Guide: The 2-Ethyl-4,6-Dimethoxy Substitution Pattern

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Compound of Interest

Compound Name: 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

CAS No.: 721434-45-3

Cat. No.: B3280742

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Executive Summary

The 2-ethyl-4,6-dimethoxy substitution pattern represents a specific polysubstituted benzene scaffold often encountered in polyketide natural products (e.g., resorcinol derivatives) and synthetic drug intermediates.

Key Spectral Signatures:

- **Diagnostic Shielding:** The aromatic carbon between the two methoxy groups (C5 in this pattern) appears significantly upfield (~96–99 ppm), serving as the primary anchor point for assignment.
- **Deshielding Zone:** The carbons bearing the methoxy groups (C4, C6) resonate in the 158–164 ppm range, characteristic of strong mesomeric (+M) effects.
- **Ethyl Group Markers:** The benzylic methylene (-CH₂-) typically resonates at 22–29 ppm, while the terminal methyl (-CH₃) appears at 13–15 ppm.

This guide compares the theoretical and experimental shifts of this pattern against common isomers to facilitate rapid structural verification.

Structural Analysis & Theoretical Basis

To accurately interpret the C13 NMR data, one must understand the electronic environment created by the substituents.

Numbering Convention

For this guide, we define the "2-ethyl-4,6-dimethoxy" pattern relative to a priority substituent "X" at position 1 (e.g., -COOH, -CHO, -H).

- C1: Ipso to Priority Group X
- C2: Ipso to Ethyl Group
- C3: Aromatic C-H
- C4: Ipso to Methoxy
- C5: Aromatic C-H (Between Methoxys)
- C6: Ipso to Methoxy

Electronic Effects

- Methoxy Groups (Positions 4, 6): Strong electron donors via resonance (+M). They significantly deshield the attached carbons (ipso) and shield the ortho and para positions.
 - Effect on C5: C5 is ortho to both methoxy groups, leading to extreme shielding (double ortho effect), pushing it to <100 ppm.
- Ethyl Group (Position 2): Weak electron donor via induction (+I). It causes a moderate deshielding of C2 (~+15 ppm) and slight shielding of C1 and C3.
- Steric Compression: The ethyl group at C2 and the methoxy group at C6 (flanking C1) create a "steric pocket." If X is a bulky group (e.g., -COOH), steric inhibition of resonance may alter the shift of the carbonyl carbon.

Comparative Spectral Data

The following tables synthesize experimental data from analogous systems (e.g., 2-ethyl-4,6-dimethoxybenzoic acid and 1-alkyl-3,5-dimethoxybenzene) to provide a robust reference.

Table 1: Chemical Shift Assignments (ppm) in CDCl_3 [1] [2]

Carbon Position	Type	Chemical Shift (δ)	Multiplicity (DEPT)	Mechanistic Rationale
C1 (Ipso-X)	Cq	115.0 – 145.0*	C (Quaternary)	Highly dependent on substituent X (e.g., H vs COOH).
C2 (Ipso-Et)	Cq	144.0 – 148.0	C (Quaternary)	Deshielded by Ethyl (+I) and adjacent X.
C3 (Ar-H)	CH	105.0 – 108.0	CH	Ortho to OMe (Shielding), Meta to Ethyl.
C4 (Ipso-OMe)	Cq	160.0 – 164.0	C (Quaternary)	Strong +M from Oxygen (Deshielding).
C5 (Ar-H)	CH	96.0 – 99.0	CH	Diagnostic: Ortho to two OMe groups (Double Shielding).
C6 (Ipso-OMe)	Cq	158.0 – 162.0	C (Quaternary)	Strong +M from Oxygen; slightly different from C4 due to proximity to X.
Ethyl-CH ₂	CH ₂	22.0 – 29.0	CH ₂ (Down)	Benzylic position.
Ethyl-CH ₃	CH ₃	13.0 – 15.0	CH ₃ (Up)	Terminal methyl.
Methoxy-CH ₃	CH ₃	55.0 – 56.0	CH ₃ (Up)	Standard methoxy range.

*Note: If X=H (Parent Hydrocarbon), C1 shifts upfield to ~100-110 ppm due to the ortho-OMe effect.

Table 2: Isomer Differentiation (Regioisomer Check)

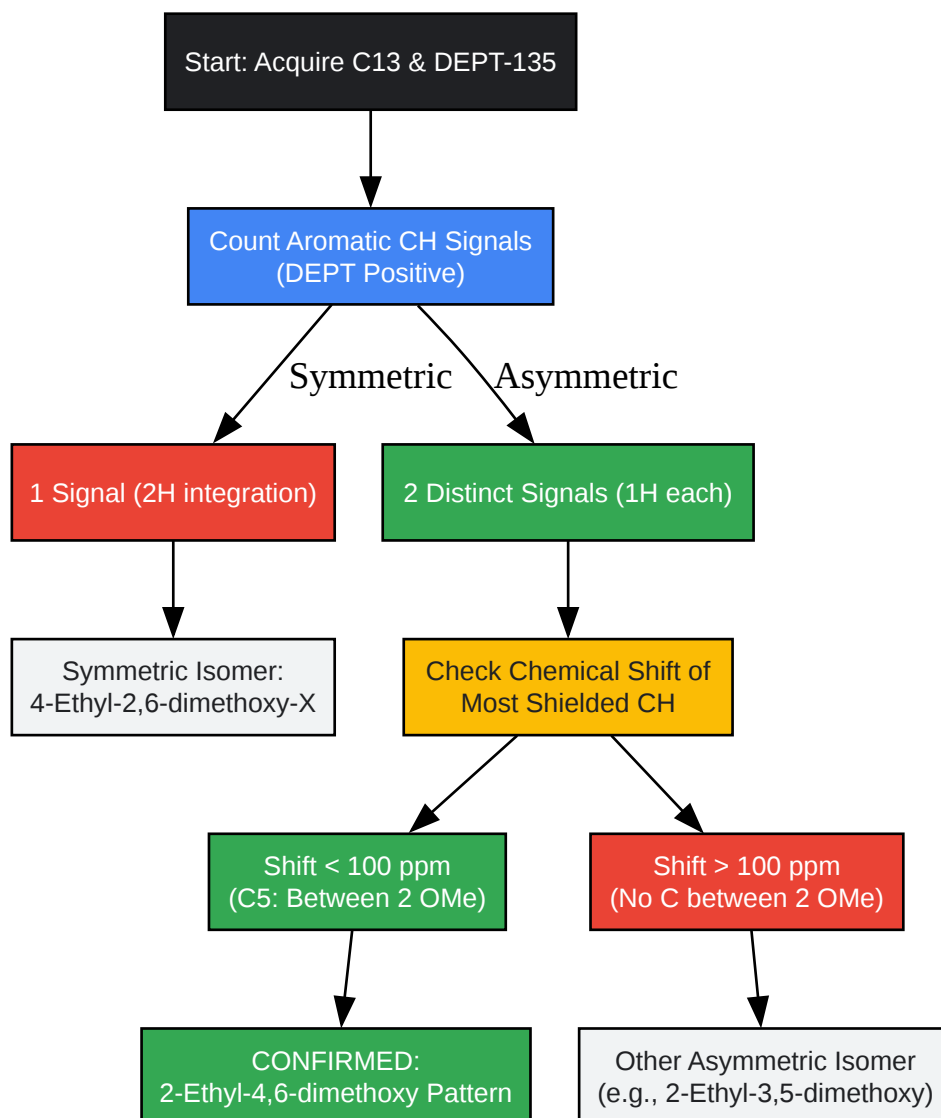
Distinguishing the 2-ethyl-4,6-dimethoxy pattern from its isomer 4-ethyl-2,6-dimethoxy is a common challenge.

Feature	2-Ethyl-4,6-dimethoxy (Target)	4-Ethyl-2,6-dimethoxy (Alternative)
Symmetry	Asymmetric	Symmetric (if X is symmetric)
# of Ar-H Signals	2 distinct signals (C3-H and C5-H)	1 signal (C3/C5 are equivalent)
C5 Shift	< 100 ppm (Between two OMe)	~105 ppm (Between OMe and Ethyl)
C-Ethyl Shift	~145 ppm (Ortho to X)	~140 ppm (Para to X)

Visualization of Assignment Logic

The following diagrams illustrate the logical flow for assigning this specific substitution pattern and the resulting chemical shift map.

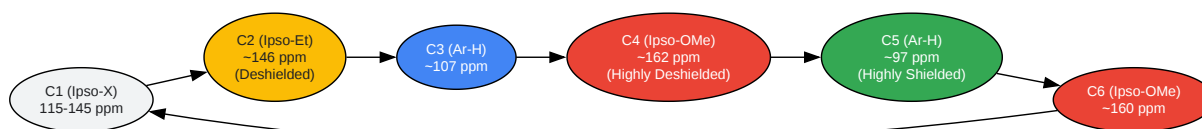
Diagram 1: Regioisomer Identification Workflow



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Caption: Decision tree for distinguishing the 2-ethyl-4,6-dimethoxy pattern from symmetric isomers.

Diagram 2: Chemical Shift Topology



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Caption: Topology of chemical shifts showing the alternating shielded/deshielded pattern.

Experimental Protocol

To obtain publication-quality data for this substitution pattern, follow this self-validating protocol.

Sample Preparation

- Solvent: CDCl_3 (Chloroform-d) is the standard. Use DMSO-d_6 only if solubility is an issue, as it may shift phenolic/acidic peaks.
- Concentration: 15–30 mg of compound in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (CDCl_3 triplet at 77.16 ppm).

Acquisition Parameters (Standard 400/500 MHz Instrument)

- Pulse Sequence: zpgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.
 - Reasoning: The quaternary carbons (C1, C2, C4, C6) have long T1 relaxation times. A short D1 will suppress their signals, making integration and detection difficult.
- Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary signals).
- Spectral Width: 240 ppm (to capture carbonyls if $X = \text{C=O}$).

Validation Step (HMBC)

Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm the connectivity:

- Check: The Ethyl- CH_2 protons (~2.6 ppm) should show a strong 3-bond correlation to C1 and C3.

- Check: The C5 proton (~6.3 ppm) should show strong 3-bond correlations to C1, C3, and C4/C6. This confirms it is flanked by the methoxy groups.

References

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- Spectral Data for 1-alkyl-3,5-dimethoxybenzene Analogs
 - Title: 1H- and 13C-NMR for 1-(but-3-enyl)-3,5-dimethoxybenzene.[11]
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